molecular formula C21H28N2O3S B216242 N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide

Cat. No. B216242
M. Wt: 388.5 g/mol
InChI Key: NUYUTQKRHZTUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide, also known as DPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DPPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting specific enzymes or signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide in lab experiments is its potential to exhibit multiple effects on different biological pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

Future research on N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide could focus on elucidating its mechanism of action and identifying its specific targets in the body. Additionally, further investigation into the potential use of this compound in the treatment of various diseases could be pursued. Finally, research on the development of safer and more effective analogs of this compound could also be explored.

Synthesis Methods

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with dipropylamine to form 4-(dipropylamino)benzenesulfonyl chloride. This compound is then reacted with 3-phenylpropanoic acid to form this compound.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide has been found to exhibit potential applications in the field of medicine. It has been investigated for its anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C21H28N2O3S/c1-3-16-23(17-4-2)27(25,26)20-13-11-19(12-14-20)22-21(24)15-10-18-8-6-5-7-9-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3,(H,22,24)

InChI Key

NUYUTQKRHZTUHZ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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